An In-depth Technical Guide to Lactobacillus plantarum P-8 and Gut Microbiota Modulation
An In-depth Technical Guide to Lactobacillus plantarum P-8 and Gut Microbiota Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lactobacillus plantarum P-8 is a probiotic strain isolated from naturally fermented sour cow's milk.[1] As a member of the Lactiplantibacillus genus, it is a Gram-positive lactic acid bacterium that has garnered significant attention for its potential therapeutic applications in modulating the gut microbiota and improving overall host health.[2] Probiotics, defined as live microorganisms that, when administered in adequate amounts, confer a health benefit on the host, are increasingly being investigated as alternatives to traditional therapies for a range of gastrointestinal and systemic disorders.[3] L. plantarum P-8 has demonstrated a range of beneficial properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[4][5] This guide provides a comprehensive technical overview of the mechanisms of action of L. plantarum P-8, with a focus on its interaction with the gut microbiota, its impact on intestinal barrier function, and its immunomodulatory capabilities. Detailed experimental protocols and quantitative data from key studies are presented to provide a thorough understanding of its potential for therapeutic development.
Mechanisms of Action
Lactobacillus plantarum P-8 exerts its beneficial effects through a multi-faceted approach, influencing the host's gut microbiota, intestinal barrier integrity, and immune system.
Modulation of Gut Microbiota Composition
L. plantarum P-8 has been shown to significantly alter the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting pathogenic species. In a human clinical trial involving young, middle-aged, and elderly participants, daily administration of 6 x 10^10 CFU of L. plantarum P-8 for four weeks led to an increase in the abundance of Bifidobacterium and other beneficial bacteria.[6][7] Pyrosequencing of fecal samples from a clinical trial revealed that a 4-week consumption of L. plantarum P-8 (6×10^10 cfu/day) resulted in a significant increase in the relative abundance of five Firmicutes genera (Leuconostoc, Lactobacillus, Sporacetigenium, Blautia, and Staphylococcus) and a decrease in three Proteobacteria genera (Shigella, Escherichia, and Enterobacter).[8] These changes in the microbial landscape are crucial for maintaining gut homeostasis and preventing dysbiosis-related diseases.[8]
Enhancement of Intestinal Barrier Function
A critical function of L. plantarum P-8 is its ability to strengthen the intestinal barrier, which is essential for preventing the translocation of harmful substances from the gut into the bloodstream.[4] In a mouse model of dextran sulfate sodium (DSS)-induced colitis, microencapsulated L. plantarum P-8 preserved intestinal barrier integrity by upregulating the expression of the tight junction proteins Zonula occludens-1 (ZO-1) and occludin.[4] The treatment also increased the expression of MUC-2, a key component of the protective mucus layer.[4] The ability of Lactobacillus strains to adhere to intestinal epithelial cells is a prerequisite for colonization and subsequent probiotic effects.[9] Studies on various L. plantarum strains have demonstrated their strong adhesion capabilities to intestinal cells.[10][11]
Immunomodulation
L. plantarum P-8 exhibits potent immunomodulatory properties by influencing both innate and adaptive immune responses. It has been shown to regulate the production of cytokines, which are key signaling molecules in the immune system. A meta-analysis of studies on L. plantarum revealed that it significantly increases the levels of the anti-inflammatory cytokine IL-10 while reducing the levels of pro-inflammatory cytokines such as IL-4, IFN-γ, and TNF-α.[12][13][14] In a study on broiler chickens, dietary supplementation with L. plantarum P-8 led to increased levels of fecal secretory IgA (sIgA) and IgA(+) lymphocytes in the jejunum and Peyer's patches, indicating an enhanced mucosal immune response.[1] Furthermore, in a DSS-induced colitis mouse model, administration of microencapsulated L. plantarum P-8 resulted in a notable downregulation of the pro-inflammatory cytokines IL-1β, IL-2, and TNF-α.[4]
Production of Short-Chain Fatty Acids (SCFAs)
L. plantarum P-8 contributes to the production of short-chain fatty acids (SCFAs), which are beneficial metabolites produced by the fermentation of dietary fibers by the gut microbiota.[7] The primary SCFAs—acetate, propionate, and butyrate—serve as an energy source for colonocytes, regulate immune function, and have anti-inflammatory properties.[15] A human clinical trial demonstrated that consumption of L. plantarum P-8 increased fecal levels of SCFAs in adults.[8][16] This increase in SCFAs is associated with the observed shifts in the gut microbiota composition, particularly the increase in beneficial, SCFA-producing bacteria.[7]
Antioxidant Activity
L. plantarum strains are known to possess antioxidant properties, which help to mitigate oxidative stress in the gut.[5] Oxidative stress is implicated in the pathogenesis of various chronic diseases. L. plantarum can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[5][17] It can also scavenge free radicals, thereby protecting intestinal cells from oxidative damage.[17]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on Lactobacillus plantarum P-8.
Table 1: Effects of L. plantarum P-8 on Gut Microbiota Composition in Humans
| Bacterial Genus | Change in Relative Abundance | Study Population | Dosage | Duration | Reference |
| Bifidobacterium | Increased | Young, middle-aged, and elderly adults | 6 x 10^10 CFU/day | 4 weeks | [6][7] |
| Leuconostoc | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Lactobacillus | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Sporacetigenium | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Blautia | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Staphylococcus | Significantly Increased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Shigella | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Escherichia | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
| Enterobacter | Decreased | Adults | 6 x 10^10 CFU/day | 4 weeks | [8] |
Table 2: Immunomodulatory Effects of L. plantarum P-8
| Cytokine/Immunoglobulin | Change in Level | Model | Dosage | Duration | Reference |
| IL-1β | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |
| IL-2 | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |
| TNF-α | Downregulated | DSS-induced colitis mice | Not specified | Not specified | [4] |
| Fecal sIgA | Increased | Broiler chickens | 2 × 10^6 CFU/mL in drinking water | 42 days | [1][6] |
| IgG | Increased | Broiler chickens | 2 × 10^6 CFU/mL in drinking water | 42 days | [6] |
Table 3: Effects of L. plantarum P-8 on Intestinal Barrier Proteins in DSS-Induced Colitis Mice
| Protein | Change in Expression | Method of Analysis | Reference |
| ZO-1 | Upregulated | Western Blot, IHC | [4] |
| Occludin | Upregulated | Western Blot, IHC | [4] |
| MUC-2 | Upregulated | Not specified | [4] |
Table 4: Survival Rate of Free and Microencapsulated L. plantarum P-8 in vitro
| Condition | Free L. plantarum P-8 Survival Rate | Microencapsulated L. plantarum P-8 Survival Rate | Duration | Reference |
| Simulated Gastrointestinal Conditions | Not specified | 82.3% | 3 hours | [4] |
| Simulated Intestinal Fluid | Not specified | 84.93% | 3 hours | [4] |
| 65°C | Lower | Significantly Higher | 30 minutes | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo DSS-Induced Colitis Mouse Model
-
Animal Model: Male C57BL/6J mice are typically used.
-
Induction of Colitis: Colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a specified period (e.g., 7 days).
-
Treatment Groups:
-
Control group: Receives a standard diet and regular drinking water.
-
DSS group: Receives DSS in drinking water.
-
Probiotic group (PM): Receives DSS and is treated with microencapsulated L. plantarum P-8 via oral gavage.
-
-
Parameters Measured:
-
Body weight, colon length, and disease activity index (DAI): Monitored daily to assess the severity of colitis.
-
Histopathological analysis: Colon tissues are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to evaluate tissue damage.
-
Immunohistochemistry (IHC) and Western Blot: Used to determine the expression levels of tight junction proteins (ZO-1, occludin) and other relevant proteins in colon tissue.
-
Cytokine analysis: Levels of pro-inflammatory and anti-inflammatory cytokines in colon tissue or serum are measured using ELISA or other immunoassays.
-
-
Reference: [4]
Human Clinical Trials for Gut Microbiota Analysis
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.
-
Participants: Healthy volunteers or patients with specific conditions (e.g., IBS) are recruited.
-
Intervention:
-
Experimental group: Receives a daily oral dose of L. plantarum P-8 (e.g., 6 x 10^10 CFU).
-
Control group: Receives a placebo.
-
-
Duration: Typically ranges from 4 to 12 weeks.
-
Sample Collection: Fecal samples are collected at baseline and at various time points throughout the study.
-
Microbiota Analysis:
-
DNA Extraction: Genomic DNA is extracted from fecal samples.
-
16S rRNA Gene Sequencing: The V3-V4 region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Sequencing data is processed to identify and quantify the different bacterial taxa present in the samples.
-
-
SCFA Analysis: Fecal concentrations of SCFAs are measured using gas chromatography-mass spectrometry (GC-MS).
In Vitro Survival Rate Assay
-
Simulated Gastrointestinal Conditions:
-
Simulated Gastric Fluid (SGF): L. plantarum P-8 (free or microencapsulated) is incubated in SGF (pH 2.0-3.0 with pepsin) for a specified time (e.g., 2 hours).
-
Simulated Intestinal Fluid (SIF): Following incubation in SGF, the bacteria are transferred to SIF (pH 6.8 with pancreatin and bile salts) and incubated for another period (e.g., 2-3 hours).
-
-
High-Temperature Stress: Free and microencapsulated L. plantarum P-8 are incubated at elevated temperatures (e.g., 55°C and 65°C) for a set duration (e.g., 30 minutes).
-
Viable Cell Count: After exposure to stress conditions, the number of viable bacteria is determined by plating serial dilutions on MRS agar and counting the colony-forming units (CFU) after incubation.
-
Reference: [4]
Adhesion Assay to Intestinal Epithelial Cells
-
Cell Line: A human intestinal epithelial cell line, such as Caco-2 or NCM460, is used.
-
Cell Culture: Cells are grown to confluence in appropriate culture medium in multi-well plates.
-
Bacterial Preparation: L. plantarum strains are grown in MRS broth, harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
Co-incubation: The bacterial suspension is added to the confluent cell monolayers at a specific multiplicity of infection (e.g., 100 bacteria per cell) and incubated for a defined period (e.g., 1.5 hours) at 37°C in a 5% CO2 atmosphere.
-
Washing and Lysis: Non-adherent bacteria are removed by washing with PBS. The cells are then lysed with a trypsin/EDTA solution to release the adherent bacteria.
-
Quantification: The number of adherent bacteria is determined by plating serial dilutions of the cell lysate on MRS agar and counting the CFUs.
-
Reference: [10]
Visualizations
Signaling Pathway
Caption: L. plantarum P-8 suppresses the NLRP3 inflammasome pathway.
Experimental Workflow
Caption: Workflow for the DSS-induced colitis mouse model study.
Logical Relationship
Caption: Mechanisms of action of L. plantarum P-8 on gut health.
Conclusion
Lactobacillus plantarum P-8 is a promising probiotic strain with well-documented beneficial effects on gut health. Its ability to modulate the gut microbiota, enhance intestinal barrier function, and regulate the host immune response underscores its potential as a therapeutic agent for a variety of gastrointestinal disorders, including inflammatory bowel disease.[4][5] The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of L. plantarum P-8-based products. Future studies should continue to explore the strain-specific mechanisms of action, optimal dosing strategies, and long-term safety and efficacy in human populations. The use of advanced techniques, such as metagenomics and metabolomics, will further elucidate the complex interactions between L. plantarum P-8, the gut microbiota, and the host, paving the way for targeted and personalized probiotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro importance of probiotic Lactobacillus plantarum related to medical field - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of probiotics on gut microbiota: mechanisms of intestinal immunomodulation and neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Lactobacillus plantarum P-8 Probiotic Microcapsule Prevents DSS-Induced Colitis through Improving Intestinal Integrity and Reducing Colonic Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Benefits and Applications of Lactobacillus plantarum in Food and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Effect of Probiotics on the Production of Short-Chain Fatty Acids by Human Intestinal Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Surface Protein From Lactobacillus plantarum Increases the Adhesion of Lactobacillus Strains to Human Epithelial Cells [frontiersin.org]
- 10. Adhesion Properties of Food-Associated Lactobacillus plantarum Strains on Human Intestinal Epithelial Cells and Modulation of IL-8 Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Meta-Analysis: Randomized Trials of Lactobacillus plantarum on Immune Regulation Over the Last Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Meta-Analysis: Randomized Trials of Lactobacillus plantarum on Immune Regulation Over the Last Decades [frontiersin.org]
- 15. Probiotic Lactobacillus plantarum IS 10506 supplementation increase SCFA of women with functional constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
